2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane
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Overview
Description
Allyl norbornyl ether is an organic compound that features an ether functional group, where an allyl group (CH₂=CH-CH₂-) is bonded to a norbornyl group (a bicyclic structure derived from norbornene)
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl norbornyl ether can be synthesized through several methods, including:
Williamson Ether Synthesis: This involves the reaction of an allyl halide with a norbornyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Mitsunobu Reaction: This method involves the reaction of an allyl alcohol with a norbornyl alcohol in the presence of a phosphine (such as triphenylphosphine) and a diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction is typically carried out in an inert solvent like THF.
Bimolecular Dehydration: This method involves the dehydration of a mixture of allyl alcohol and norbornyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of allyl norbornyl ether may involve continuous flow processes using the Williamson ether synthesis or Mitsunobu reaction, optimized for large-scale production. These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Allyl norbornyl ether undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or osmium tetroxide (OsO₄).
Reduction: The allyl group can be reduced to a propyl group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the double bond shifts to form a new product. For example, reaction with sodium hydroxide (NaOH) can yield allylic alcohols.
Common Reagents and Conditions
Oxidation: mCPBA, OsO₄
Reduction: H₂/Pd-C
Substitution: NaOH, other nucleophiles
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Propyl derivatives
Substitution: Allylic alcohols, other substituted products
Scientific Research Applications
Allyl norbornyl ether has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with unique mechanical and thermal properties. Its incorporation into polymer chains can enhance flexibility and durability.
Materials Science: It is used in the development of advanced materials, including coatings and adhesives, due to its ability to form strong, durable bonds.
Biological Research: It is used as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of allyl norbornyl ether in chemical reactions involves the interaction of its functional groups with various reagents. The allyl group can participate in electrophilic and nucleophilic addition reactions, while the norbornyl group provides steric hindrance and stability to the molecule. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Allyl Ether: Similar in structure but lacks the bicyclic norbornyl group.
Norbornyl Ether: Similar in structure but lacks the allyl group.
Vinyl Norbornyl Ether: Contains a vinyl group instead of an allyl group.
Uniqueness
Allyl norbornyl ether is unique due to the combination of the reactive allyl group and the stable norbornyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
21643-10-7 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-prop-2-enoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O/c1-2-5-11-10-7-8-3-4-9(10)6-8/h2,8-10H,1,3-7H2 |
InChI Key |
PTLUPRWLIIRQMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CC2CCC1C2 |
Origin of Product |
United States |
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